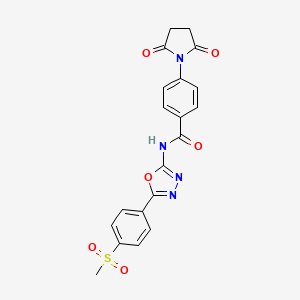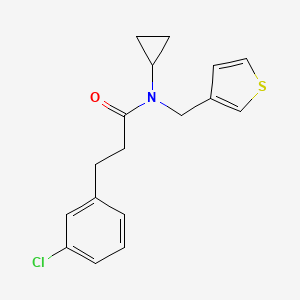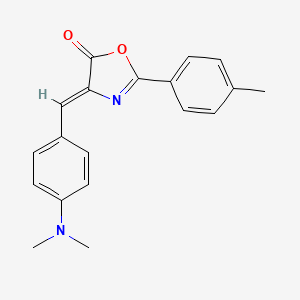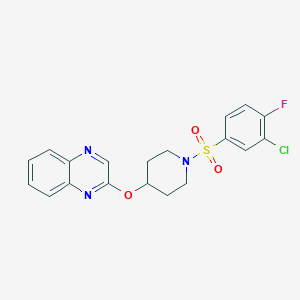
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline" is a novel molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and studied for their potential as inhibitors and for their antimicrobial activities. These compounds are characterized by the presence of a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, and various substituents that may confer unique biological activities .
Synthesis Analysis
The synthesis of related quinoxaline derivatives involves the reaction of appropriate starting materials such as diamino-substituted benzene with dicarbonyl compounds or through coupling reactions like the Sonogashira reaction. For instance, the synthesis of 2-piperidinol-3-(arylsulfonyl)quinoxalines was based on the structural features of a previously identified lead compound, and these compounds showed excellent antitumor activities . Similarly, the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives was reported, and their structures were characterized by various spectroscopic methods . These synthetic approaches highlight the versatility of quinoxaline chemistry in generating diverse derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives has been elucidated using techniques such as single crystal X-ray diffraction studies. For example, the crystal structure of certain quinolone-3-carbaldehyde derivatives revealed that the piperazine ring adopts a chair conformation, and the aldehyde group is twisted with respect to the quinoline group due to steric hindrance from the piperazinyl group . Additionally, the crystal structure of a related compound showed that the piperidine and quinoline rings adopt chair and screw-boat conformations, respectively, and the molecules are linked by hydrogen bonds and other non-covalent interactions, forming a three-dimensional network .
Chemical Reactions Analysis
The chemical reactivity of quinoxaline derivatives is influenced by the substituents present on the core structure. For instance, the introduction of sulfonyl groups can facilitate further chemical transformations, such as coupling reactions, which are useful for generating a wide array of derivatives with different substituents . The presence of reactive functional groups like fluorine atoms can also affect the chemical behavior of these compounds, as seen in the synthesis of 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are closely related to their molecular structure. The presence of various substituents can influence properties such as solubility, melting point, and stability. For example, the introduction of sulfonyl and fluorine groups can increase the lipophilicity of the compounds, which may affect their biological activity and pharmacokinetic properties . The crystallographic studies provide insights into the solid-state properties of these compounds, such as molecular conformations and intermolecular interactions, which can have implications for their behavior in biological systems .
科学的研究の応用
Synthesis and Chemical Properties
Fluorescent Pyridoquinoxaline Derivatives : Quinoxalines are recognized for their potential as drugs or fluorophores. A study detailed the synthesis and characterization of a new quinoxalinylium derivative, demonstrating its efficient formation and fluorescence properties, which may imply applications in imaging or as fluorescent markers (Koner & Ray, 2008).
Halogenation of Pyrroloquinoxalines : Another research effort focused on the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, suggesting a pathway for the diversification of these compounds in pharmaceutical research and organic synthesis (Le et al., 2021).
Potential Therapeutic Applications
Anticancer Activities : The design and synthesis of quinoxaline derivatives, particularly focusing on their anticancer activities, have been a significant area of interest. For instance, morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines were synthesized and showed promising activity against a range of cancer lines, indicating their potential as anticancer agents (Mamedov et al., 2022).
Antibacterial Properties : New derivatives of 1,4-di-N-oxides of quinoxaline were synthesized and demonstrated high antibacterial activity, suggesting their use in developing new antibiotics (Glushkov et al., 2005).
Inhibitors of Anti-apoptotic Proteins : A study on the synthesis of quinoxaline-1,3,4-oxadiazole hybrids explored their potential as inhibitors of the anti-apoptotic Bcl-2 protein, indicating their possible application in cancer therapy by inducing apoptosis in cancer cells (Ono et al., 2020).
作用機序
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body. For instance, quinoxaline derivatives have been reported to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
特性
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-15-11-14(5-6-16(15)21)28(25,26)24-9-7-13(8-10-24)27-19-12-22-17-3-1-2-4-18(17)23-19/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFCSJPPSVTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)
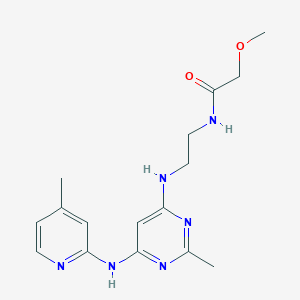
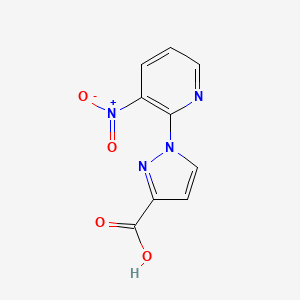
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)
![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)
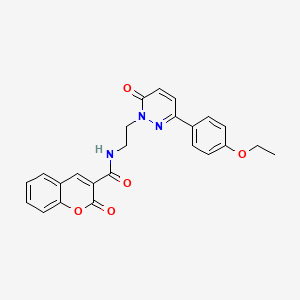
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)
